Cas no 1393181-01-5 (5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine)

5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-CHLORO-1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDINE
- OLJXIBBCNSIBFY-UHFFFAOYSA-N
- FCH2329564
- AX8276552
- AKOS023570243
- MFCD23703367
- 1393181-01-5
- 5-chloro-1-methylpyrazolo[4,3-d]pyrimidine
- SY258451
- AS-41576
- CS-0187942
- SCHEMBL11900605
- 5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine
-
- MDL: MFCD23703367
- インチ: 1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3
- InChIKey: OLJXIBBCNSIBFY-UHFFFAOYSA-N
- ほほえんだ: ClC1N=CC2=C(C=NN2C)N=1
計算された属性
- せいみつぶんしりょう: 168.0202739g/mol
- どういたいしつりょう: 168.0202739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6
- 疎水性パラメータ計算基準値(XlogP): 0.9
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270474-1g |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 97% | 1g |
$*** | 2023-03-30 | |
TRC | C383835-50mg |
5-Chloro-1-methyl-1h-pyrazolo[4,3-D]pyrimidine |
1393181-01-5 | 50mg |
$ 230.00 | 2022-06-06 | ||
abcr | AB448105-250 mg |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 250mg |
€541.90 | 2023-04-22 | ||
Chemenu | CM270474-5g |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 97% | 5g |
$1571 | 2021-08-18 | |
TRC | C383835-100mg |
5-Chloro-1-methyl-1h-pyrazolo[4,3-D]pyrimidine |
1393181-01-5 | 100mg |
$ 340.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1213986-1g |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 95% | 1g |
$900 | 2024-07-23 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13572-10g |
5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |
1393181-01-5 | 95% | 10g |
$4400 | 2023-09-07 | |
abcr | AB448105-250mg |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine; . |
1393181-01-5 | 250mg |
€532.20 | 2025-02-16 | ||
abcr | AB448105-100mg |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine; . |
1393181-01-5 | 100mg |
€289.90 | 2025-02-16 | ||
abcr | AB448105-1g |
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine; . |
1393181-01-5 | 1g |
€1418.80 | 2025-02-16 |
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidineに関する追加情報
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Comprehensive Overview
The compound 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, identified by the CAS number 1393181-01-5, is a heterocyclic aromatic compound with significant potential in the field of drug discovery and chemical synthesis. This compound belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their versatile applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyrimidine ring, with a chlorine substituent at position 5 and a methyl group at position 1. These structural features contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of pyrazolo[4,3-d]pyrimidines as potential leads for the development of kinase inhibitors. Kinases are enzymes that play a critical role in various cellular processes, including signal transduction and cell cycle regulation. Dysregulation of kinase activity is often associated with diseases such as cancer, making them attractive targets for therapeutic intervention. The 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative has shown promising inhibitory activity against several kinases, including Aurora kinases and CDKs (Cyclin-Dependent Kinases). This makes it a valuable candidate for further exploration in anti-cancer drug development.
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves a multi-step process that typically starts with the preparation of the pyrazole ring followed by its fusion with the pyrimidine moiety. The introduction of substituents such as chlorine and methyl groups is achieved through various substitution reactions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. These methods not only improve yield but also reduce the environmental footprint associated with its production.
In addition to its role in kinase inhibition, this compound has also been investigated for its potential in other therapeutic areas. For instance, studies have shown that it exhibits moderate anti-inflammatory activity, suggesting its potential use in treating inflammatory diseases. Furthermore, its ability to modulate ion channels has opened up possibilities for its application in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The structural flexibility of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine allows for further functionalization to enhance its pharmacokinetic properties. Researchers have explored various strategies to improve its solubility and bioavailability, including the introduction of hydrophilic groups or the development of prodrugs. These modifications are crucial for translating laboratory findings into clinically relevant therapeutics.
In conclusion, the compound CAS No. 1393181-01-5, or 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, represents a significant advancement in heterocyclic chemistry with broad applications in drug discovery. Its unique structure, combined with recent research findings on its biological activity and synthetic methodologies, positions it as a promising candidate for future therapeutic interventions across multiple disease areas.
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